Gris-PEG is a specific formulation of griseofulvin, an antifungal medication. It is classified as an ultramicrosize formulation of griseofulvin, indicating that the drug particles are significantly smaller than in standard formulations []. This reduction in particle size enhances its dissolution rate and bioavailability, making it more readily absorbed by the body [, ]. In scientific research, Gris-PEG serves as a model compound for studying:
Gris-PEG originates from the natural product griseofulvin, which is synthesized by the fermentation of Penicillium griseofulvum. The compound's synthesis involves complex biochemical pathways that convert simple precursors like acetyl-CoA and malonyl-CoA into the final product through polyketide synthesis mechanisms .
The synthesis of Gris-PEG involves several key steps:
The detailed synthesis process includes controlling reaction conditions such as pH, temperature, and reaction time to optimize yields and purity. Advanced characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and composition of the synthesized Gris-PEG .
Gris-PEG consists of a core structure derived from griseofulvin linked to polyethylene glycol chains. The molecular formula for griseofulvin is with a molar mass of approximately 352.77 g/mol . The structure features a benzophenone moiety that is crucial for its antifungal activity.
The addition of polyethylene glycol alters the physicochemical properties of griseofulvin, enhancing its solubility in aqueous environments while maintaining its antifungal efficacy. The exact molecular weight and degree of polymerization can vary based on the synthesis method used.
Gris-PEG undergoes several chemical reactions during its synthesis:
The reactions are typically catalyzed under controlled conditions to minimize side reactions and maximize yield. Reaction monitoring using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures that synthesis proceeds as expected.
Gris-PEG exerts its antifungal effects primarily by binding to tubulin in fungal cells, disrupting microtubule formation necessary for mitosis. This action prevents fungal cell division and growth. Additionally, by binding to keratin in keratin precursor cells, it enhances resistance against fungal infections .
The pharmacokinetics of Gris-PEG show variable bioavailability ranging from 25% to 70%, influenced by factors such as formulation and route of administration. The half-life ranges between 9 to 21 hours, allowing for effective dosing schedules in clinical applications .
Gris-PEG appears as a white crystalline powder or solid at room temperature. It is soluble in organic solvents but has improved solubility in water due to the polyethylene glycol component.
The chemical stability of Gris-PEG is influenced by factors such as pH and temperature. It is generally stable under normal storage conditions but may degrade under extreme conditions or prolonged exposure to moisture.
Characterization studies reveal that Gris-PEG maintains its antifungal activity post-modification with polyethylene glycol, with studies confirming that it retains effective concentrations against various dermatophytes .
Gris-PEG is primarily employed in clinical settings for treating dermatophytic infections when topical treatments fail. Its enhanced solubility allows for more effective oral administration.
In addition to its antifungal applications, research into Gris-PEG's properties has led to potential uses in drug delivery systems where controlled release formulations are desired due to its biocompatibility and ability to modify pharmacokinetics .
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8